3-(Octadecyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octadecyloxy)benzoic acid: is an organic compound with the molecular formula C25H42O3 and a molecular weight of 390.612 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by an octadecyloxy group. This compound is known for its unique properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octadecyloxy)benzoic acid typically involves the etherification of benzoic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with octadecanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Octadecyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Octadecyloxy)benzoic acid is used as a building block in the synthesis of various organic compounds. It is also employed in the preparation of liquid crystals and surfactants .
Biology: In biological research, this compound is used to study the interactions between lipophilic molecules and biological membranes. It serves as a model compound for investigating the behavior of long-chain alkylbenzoic acids in biological systems .
Medicine: It can be incorporated into liposomes or other lipid-based carriers to enhance the delivery of hydrophobic drugs .
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. Its long alkyl chain provides excellent lubrication properties and enhances the stability of coatings .
Wirkmechanismus
The mechanism of action of 3-(Octadecyloxy)benzoic acid involves its interaction with lipid membranes. The octadecyloxy group allows the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Tris(octadecyloxy)benzoic acid: Similar in structure but with three octadecyloxy groups, leading to different physical and chemical properties.
4-(Octadecyloxy)benzoic acid: Similar but with the octadecyloxy group at the para position, affecting its reactivity and applications.
Uniqueness: 3-(Octadecyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct properties compared to its analogs. Its position-specific substitution allows for targeted interactions with biological membranes and specific applications in material science .
Eigenschaften
CAS-Nummer |
123876-12-0 |
---|---|
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-octadecoxybenzoic acid |
InChI |
InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27) |
InChI-Schlüssel |
WFSOZFSPIBLCOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.